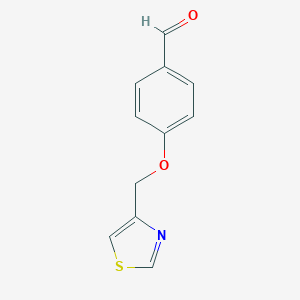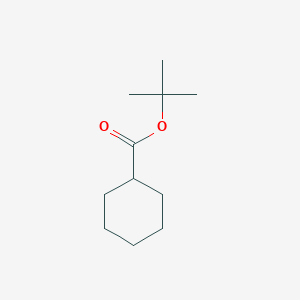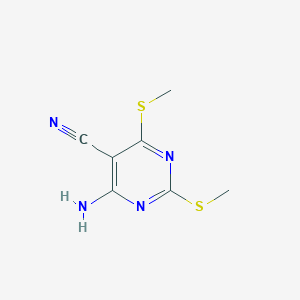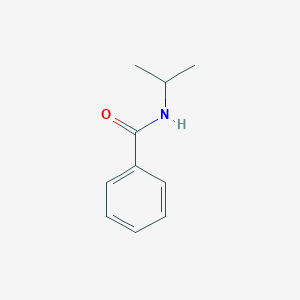
N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research. DMPP is a pyridine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to have a good safety profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine. One area of research is the development of new this compound derivatives with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. This compound has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
29167-92-8 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C14H14N2/c1-11-6-5-7-12(2)14(11)16-10-13-8-3-4-9-15-13/h3-10H,1-2H3 |
InChI-Schlüssel |
HGUJGQNAVSIFMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=N2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)





![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)

